molecular formula C10H14N2O B13418826 [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol CAS No. 628732-38-7

[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol

Cat. No.: B13418826
CAS No.: 628732-38-7
M. Wt: 178.23 g/mol
InChI Key: MBNZTWGBJDFZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol is a compound that features an imidazole ring attached to a cyclohexene ring with a methanol group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol can be achieved through several methods. One common approach involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur. This method allows for the formation of C–N bonds and the subsequent creation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole derivatives with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol is unique due to its specific structural features, which combine the properties of imidazole and cyclohexene. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

628732-38-7

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

[5-(1H-imidazol-5-yl)cyclohexen-1-yl]methanol

InChI

InChI=1S/C10H14N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h2,5,7,9,13H,1,3-4,6H2,(H,11,12)

InChI Key

MBNZTWGBJDFZPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=C1)CO)C2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.